4-(4-(3-(Dimethylamino)propyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one

Catalog No.
S15819000
CAS No.
651030-05-6
M.F
C20H22N2O2
M. Wt
322.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4-(3-(Dimethylamino)propyl)phenyl)-5-hydroxyiso...

CAS Number

651030-05-6

Product Name

4-(4-(3-(Dimethylamino)propyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one

IUPAC Name

4-[4-[3-(dimethylamino)propyl]phenyl]-5-hydroxy-2H-isoquinolin-1-one

Molecular Formula

C20H22N2O2

Molecular Weight

322.4 g/mol

InChI

InChI=1S/C20H22N2O2/c1-22(2)12-4-5-14-8-10-15(11-9-14)17-13-21-20(24)16-6-3-7-18(23)19(16)17/h3,6-11,13,23H,4-5,12H2,1-2H3,(H,21,24)

InChI Key

FXXHQUAXNZBQGK-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCC1=CC=C(C=C1)C2=CNC(=O)C3=C2C(=CC=C3)O

4-(4-(3-(Dimethylamino)propyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one is a complex organic compound with notable potential in pharmacology and medicinal chemistry. Its molecular formula is C20H22N2O2, and it has a molecular weight of approximately 334.4 g/mol. The compound features a distinctive isoquinoline structure, which is characterized by a fused bicyclic system consisting of a benzene ring and a pyridine ring. The presence of the dimethylamino group contributes to its biological activity, making it a subject of interest for various therapeutic applications, particularly in the treatment of neurological disorders and other conditions where modulation of neurotransmitter systems may be beneficial .

The reactivity of 4-(4-(3-(Dimethylamino)propyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one can be attributed to its functional groups. The hydroxyl group at position 5 can participate in hydrogen bonding and may influence the compound's solubility and interaction with biological targets. Additionally, the dimethylamino group can undergo protonation, altering the compound's charge and enhancing its interaction with receptors or enzymes. Potential reactions include:

  • Nucleophilic substitutions involving the dimethylamino group.
  • Oxidation reactions at the hydroxyl group to form ketones or aldehydes.
  • Condensation reactions that may lead to the formation of more complex derivatives.

Research has indicated that compounds similar to 4-(4-(3-(Dimethylamino)propyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one exhibit various biological activities, including:

  • Dopamine receptor modulation: Some isoquinoline derivatives have shown potential as dopamine D1 antagonists, suggesting their utility in treating conditions like schizophrenia or Parkinson's disease.
  • Antioxidant properties: Isoquinoline derivatives are often evaluated for their ability to scavenge free radicals, which can contribute to neuroprotection.
  • Potential anti-inflammatory effects: Preliminary studies suggest that these compounds may also exhibit anti-inflammatory activities, making them candidates for further research in inflammatory diseases.

The synthesis of 4-(4-(3-(Dimethylamino)propyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one typically involves multi-step organic reactions. Common methods include:

  • Formation of the isoquinoline core: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the dimethylamino group: This is often accomplished through reductive amination or similar methods where a suitable amine reacts with an aldehyde or ketone.
  • Hydroxylation at position 5: This may involve electrophilic aromatic substitution using hydroxylating agents or enzymatic methods.

Each step requires careful optimization to ensure high yields and purity of the final product .

The compound is being investigated for various applications, including:

  • Pharmaceutical development: Due to its potential neuroactive properties, it is being explored as a candidate for treating neurological disorders.
  • Research tool: Its unique structure makes it valuable for studying receptor interactions and signaling pathways in neuroscience.
  • Material science: Isoquinoline derivatives have applications in developing new materials with specific electronic or optical properties.

Interaction studies focus on how 4-(4-(3-(Dimethylamino)propyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one interacts with biological macromolecules. Key areas include:

  • Binding affinity studies: Investigating how well the compound binds to dopamine receptors or other relevant targets.
  • Structure-activity relationship (SAR) analyses: Understanding how modifications to the structure influence biological activity.
  • Metabolic stability assessments: Evaluating how the compound is metabolized in biological systems, which is crucial for drug development.

These studies are essential for elucidating the pharmacological profile and therapeutic potential of this compound .

Several compounds share structural similarities with 4-(4-(3-(Dimethylamino)propyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one. Here are some notable examples:

Compound NameStructureUnique Features
4-(3-(Dimethylamino)propyl)-5-hydroxyisoquinolin-1(2H)-oneStructureLacks phenyl substitution; different pharmacological profile.
4-(4-(3-(Dipropylamino)propyl)phenyl)-5-hydroxyisoquinolin-1(2H)-oneStructurePropyl groups instead of methyl; potential differences in receptor affinity.
4-[3-Amino(phenyl)methyl]-5-hydroxyisoquinolin-1(2H)-oneStructureAmino group instead of dimethylamino; altered bioactivity profile.

These compounds highlight the structural diversity within isoquinoline derivatives and their varying biological activities, emphasizing the unique characteristics of 4-(4-(3-(Dimethylamino)propyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one in terms of its specific substitutions and potential therapeutic effects .

XLogP3

2.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

322.168127949 g/mol

Monoisotopic Mass

322.168127949 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-15-2024

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